molecular formula C11H17NO3 B1589835 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol CAS No. 94056-98-1

1-(4-Aminophenoxy)-3-ethoxypropan-2-ol

Cat. No.: B1589835
CAS No.: 94056-98-1
M. Wt: 211.26 g/mol
InChI Key: XGLCTRQIEGPEPR-UHFFFAOYSA-N
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Description

1-(4-Aminophenoxy)-3-ethoxypropan-2-ol is an organic compound that features both an amino group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol typically involves the reaction of 4-aminophenol with 3-ethoxypropan-2-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenoxy)-3-ethoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity and function. Additionally, the ether linkage can participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Aminophenoxy)-3-ethoxypropan-2-ol is unique due to its specific combination of an amino group and an ether linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

1-(4-aminophenoxy)-3-ethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-14-7-10(13)8-15-11-5-3-9(12)4-6-11/h3-6,10,13H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLCTRQIEGPEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(COC1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444722
Record name 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94056-98-1
Record name 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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